molecular formula C28H18F6N2O4 B11517330 N,N'-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]benzene-3,1-diyl})bis(2,2,2-trifluoroacetamide)

N,N'-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]benzene-3,1-diyl})bis(2,2,2-trifluoroacetamide)

Cat. No.: B11517330
M. Wt: 560.4 g/mol
InChI Key: GOJRITUCYAHKSA-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-TRIFLUORO-N-{3-[(2E)-3-{4-[(1E)-3-OXO-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}ACETAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including trifluoroacetamido, oxo, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-N-{3-[(2E)-3-{4-[(1E)-3-OXO-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the trifluoroacetamido group: This can be achieved by reacting an appropriate amine with trifluoroacetic anhydride under controlled conditions.

    Aldol condensation: The formation of the enone structure involves an aldol condensation reaction between an aldehyde and a ketone in the presence of a base.

    Coupling reactions: The final product is obtained through a series of coupling reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and enone moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo and enone groups, resulting in the formation of alcohols and alkanes.

    Substitution: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidized derivatives: Phenols, quinones.

    Reduced derivatives: Alcohols, alkanes.

    Substituted derivatives: Amides, thioamides.

Scientific Research Applications

2,2,2-TRIFLUORO-N-{3-[(2E)-3-{4-[(1E)-3-OXO-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N-{3-[(2E)-3-{4-[(1E)-3-OXO-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group can form hydrogen bonds with active site residues, while the phenyl and enone groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-TRIFLUORO-N,N-DIMETHYLACETAMIDE: This compound shares the trifluoroacetamido group but differs in its overall structure and properties.

    2,2,2-TRIFLUOROETHYL TRIFLUOROMETHYL ETHER: Another compound with trifluoromethyl groups, but with distinct chemical behavior and applications.

Uniqueness

2,2,2-TRIFLUORO-N-{3-[(2E)-3-{4-[(1E)-3-OXO-3-[3-(2,2,2-TRIFLUOROACETAMIDO)PHENYL]PROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}ACETAMIDE is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its ability to form multiple types of interactions with biological targets makes it a valuable compound in medicinal chemistry and biological research.

Properties

Molecular Formula

C28H18F6N2O4

Molecular Weight

560.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-[3-[(E)-3-[4-[(E)-3-oxo-3-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]prop-1-enyl]phenyl]prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C28H18F6N2O4/c29-27(30,31)25(39)35-21-5-1-3-19(15-21)23(37)13-11-17-7-9-18(10-8-17)12-14-24(38)20-4-2-6-22(16-20)36-26(40)28(32,33)34/h1-16H,(H,35,39)(H,36,40)/b13-11+,14-12+

InChI Key

GOJRITUCYAHKSA-PHEQNACWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)NC(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.